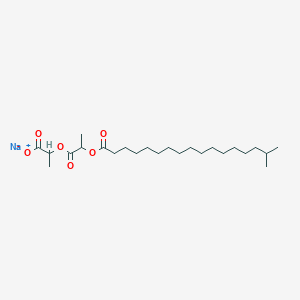![molecular formula C8H6N2O B148214 Imidazo[1,2-A]pyridine-7-carbaldehyde CAS No. 136117-73-2](/img/structure/B148214.png)
Imidazo[1,2-A]pyridine-7-carbaldehyde
Vue d'ensemble
Description
Imidazo[1,2-A]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its fused bicyclic structure, which combines an imidazole ring with a pyridine ring. This compound is recognized for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridine-7-carbaldehyde can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction typically requires the presence of a base, such as sodium hydroxide, and is conducted under ambient conditions . Another method involves the cycloisomerization of N-propargylpyridiniums, which can be promoted by sodium hydroxide in an aqueous medium .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed coupling reactions. These processes utilize catalysts such as copper, iron, gold, ruthenium, and palladium to facilitate the formation of the imidazopyridine scaffold . The choice of solvent and reaction conditions can vary, but common solvents include N,N-dimethylformamide, 1,2-dichloroethane, and acetonitrile .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,2-A]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Imidazo[1,2-A]pyridine-7-carboxylic acid.
Reduction: Imidazo[1,2-A]pyridine-7-methanol.
Substitution: Various imidazo[1,2-A]pyridine-7-alkyl or aryl derivatives.
Applications De Recherche Scientifique
Imidazo[1,2-A]pyridine-7-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of imidazo[1,2-A]pyridine-7-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it is known to modulate the activity of certain enzymes and receptors. For example, some derivatives of imidazo[1,2-A]pyridine act as antagonists of neuropeptide S receptors, which are involved in the regulation of anxiety and arousal . The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-A]pyridine-7-carbaldehyde can be compared with other similar compounds within the imidazopyridine family:
Imidazo[1,5-A]pyridine: This compound has a different ring fusion pattern and is used in various luminescent and optoelectronic applications.
Imidazo[1,2-A]pyrazine: This compound features a pyrazine ring instead of a pyridine ring and is explored for its potential in drug development.
Uniqueness: Imidazo[1,2-A]pyr
Propriétés
IUPAC Name |
imidazo[1,2-a]pyridine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMWTXLNMLEBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452450 | |
| Record name | IMIDAZO[1,2-A]PYRIDINE-7-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136117-73-2 | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136117-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IMIDAZO[1,2-A]PYRIDINE-7-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)

![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)

